5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking Studies in Cancer Research
Molecular docking studies have been conducted on similar compounds with a triazole ring, exploring their potential as EGFR inhibitors in cancer therapy. One study specifically investigated the anti-cancer properties of these compounds, demonstrating their stable states and potential for anti-cancer activity (Karayel, 2021).
Antimicrobial Activity
Several studies have synthesized and tested triazole derivatives for antimicrobial activities. Compounds with structural similarities to the query compound have shown significant biological activity against various microorganisms, suggesting potential applications in antimicrobial treatments (Bektaş et al., 2007).
Enzyme Inhibitory Activities
Triazole analogues, akin to the compound , have been synthesized and evaluated for their potential to inhibit various enzymes, including carbonic anhydrase and cholinesterase enzymes. This suggests potential applications in treatments for conditions where these enzymes play a crucial role (Virk et al., 2018).
Synthesis and Pharmacological Evaluation
Compounds containing triazole rings have been synthesized and evaluated for their antibacterial and antifungal activities. This research indicates the potential for these compounds to be developed into effective antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Lipase and α-glucosidase Inhibition
Studies on compounds with structural similarities have investigated their inhibitory effects on lipase and α-glucosidase enzymes, suggesting potential applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-7-9-18(10-8-17)16-28-23(25-26-24(28)30)19-11-13-27(14-12-19)22(29)15-20-5-3-4-6-21(20)31-2/h3-10,19H,11-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFUFFYVEJNKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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